2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid is a complex organic compound that features a boron-containing tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[611One common method involves the reaction of a suitable boronic ester with a phenyl-substituted alkene under palladium-catalyzed conditions, followed by amination to introduce the ethanamine moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to modify the boron-containing ring or the phenyl group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boron-containing ring .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can lead to modified tricyclic structures.
Scientific Research Applications
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane : A structurally similar compound with a different substitution pattern .
- Boronic acids : Compounds with a boron-oxygen double bond, commonly used in organic synthesis .
Uniqueness
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine is unique due to its tricyclic boron-containing structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H27BF3NO4 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H26BNO2.C2HF3O2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,13-16H,9-11,20H2,1-3H3;(H,6,7) |
InChI Key |
YJRYQGLPPMUWRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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